molecular formula C26H24N4O2 B1574425 TAS-119

TAS-119

カタログ番号 B1574425
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor this compound binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis;  it plays an essential role in the regulation of spindle assembly.

科学的研究の応用

Aurora A Inhibitor TAS-119 and Taxanes

This compound, as a novel orally active Aurora kinase A inhibitor, has been identified for clinical testing in combination with taxanes. It enhances cell growth inhibition in various human cancer cell lines, including those resistant to paclitaxel, without affecting normal lung diploid fibroblast cell lines. In vivo studies showed that this compound boosts the antitumor efficacy of taxanes like paclitaxel and docetaxel in multiple models, suggesting potential for optimized combination therapy regimens (Sootome et al., 2020).

This compound and Gene Abnormalities

Research indicates that certain gene abnormalities, such as Myc amplification and/or CTNNB1 mutation, are predictive markers for this compound sensitivity as a single agent. This compound down-regulates Myc protein expression in neuroblastoma cell lines, offering insights into its mechanism of growth inhibition. The compound's antitumor efficacy as monotherapy is being evaluated in clinical trials (Denmeade et al., 2014).

This compound as an Aurora A and TRK Inhibitor

This compound exhibits a strong inhibitory effect against Aurora A and tropomyosin receptor kinase (TRK)A, B, and C. It shows potent antitumor activity in cancer cell lines and xenograft models with MYC family amplification and CTNNB1 mutation. This highlights this compound's potential as an anticancer drug for patients with these specific genetic mutations (Miura et al., 2021).

This compound in Clinical Development

A first-in-human phase 1 study of this compound in patients with advanced solid tumors showed a favorable and distinct safety profile compared to other Aurora A inhibitors. The study's findings provided critical insights into the drug's clinical development and potential therapeutic applications (Robbrecht et al., 2020).

特性

分子式

C26H24N4O2

外観

Solid powder

同義語

TAS-119;  TAS 119;  TAS119;  TAS-2104;  TAS 2104;  TAS2104.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。